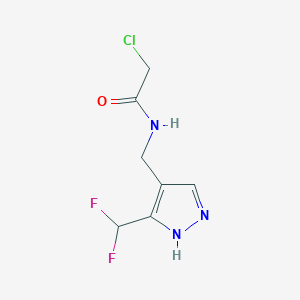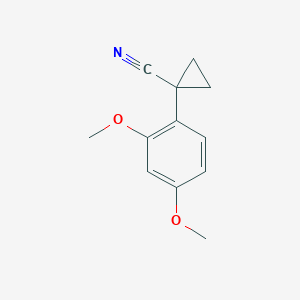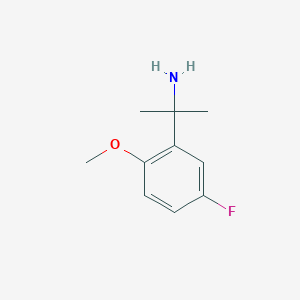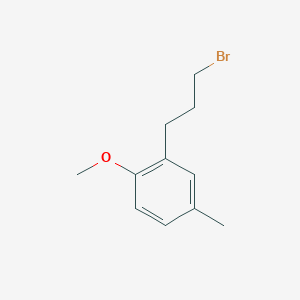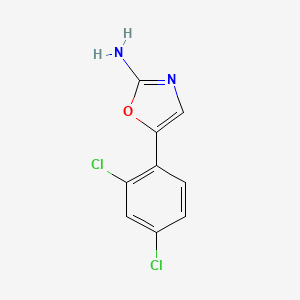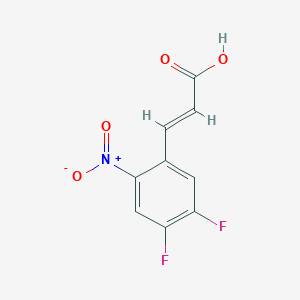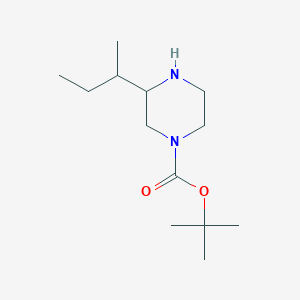![molecular formula C10H11N3O2S B13539976 3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core fused with a thiolane-1,1-dione moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of suitable arylhydrazines to form aminopyrazoles, which are then converted to pyrazolo[4,3-b]pyridine derivatives . The thiolane-1,1-dione moiety can be introduced through a series of reactions involving thiolane precursors and appropriate oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield thiolane derivatives.
Substitution: The pyrazolo[4,3-b]pyridine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiolane compounds, and various substituted pyrazolo[4,3-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo[4,3-b]pyridine core but differ in their substituents and functional groups.
1H-pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane-1,1-dione moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H11N3O2S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
3-pyrazolo[4,3-b]pyridin-1-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C10H11N3O2S/c14-16(15)5-3-8(7-16)13-10-2-1-4-11-9(10)6-12-13/h1-2,4,6,8H,3,5,7H2 |
InChI-Schlüssel |
QTNMXTHCYVPGSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


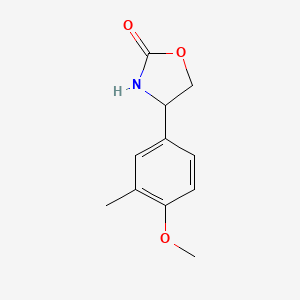

![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)

